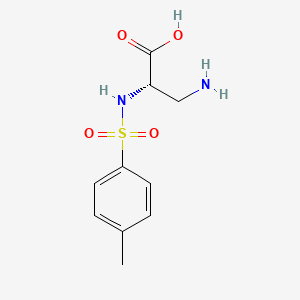
Na-Tosyl-L-a,b-diaminopropionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Na-Tosyl-L-a,b-diaminopropionic Acid is a biochemical compound primarily used in proteomics research. It is an amino acid derivative with the molecular formula C10H14N2O4S. This compound is known for its role in various biochemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Na-Tosyl-L-a,b-diaminopropionic Acid typically involves the tosylation of D-alpha,beta-diaminopropionic acid. Tosylation is a chemical reaction where a tosyl group (p-toluenesulfonyl) is introduced into a molecule. The reaction conditions often include the use of tosyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Na-Tosyl-L-a,b-diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Na-Tosyl-L-a,b-diaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of pharmaceuticals and other biochemical products.
Mécanisme D'action
The mechanism of action of Na-Tosyl-L-a,b-diaminopropionic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nalpha-Tosyl-L-alpha,beta-diaminopropionic Acid
- Nalpha-Tosyl-D-alanine
- Nalpha-Tosyl-L-alanine
Uniqueness
Na-Tosyl-L-a,b-diaminopropionic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C10H14N2O4S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
(2S)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
NOFBBVASBDIESZ-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CN)C(=O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















